1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Overview
Description
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Identification and Characterization
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and its derivatives have been identified and characterized using various analytical techniques. For instance, a related compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was characterized using techniques like gas chromatography–mass spectrometry and X-ray crystallography, which are crucial in forensic and clinical laboratories for identifying similar compounds (Bijlsma et al., 2015).
Synthesis and Antimicrobial Activity
Synthetic derivatives of this compound have been studied for their potential antibacterial and plant growth regulatory activities. For example, derivatives containing the pyridine moiety showed antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques have enabled the creation of innovative derivatives of this compound. For instance, a study explored the use of a domino four-component condensation reaction to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties (Hussein et al., 2019).
Catalytic Behavior in Chemical Reactions
Compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to prepare tridentate ligands for iron(II) and cobalt(II) dichloride, which showed significant catalytic activities in reactions like ethylene oligomerization (Wen‐Hua Sun et al., 2007).
Quantum Mechanical Modeling
Quantum mechanical modeling studies have been conducted to understand the reactivities, structures, and vibrational properties of derivatives like 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, providing insights into their chemical behavior (Cataldo et al., 2014).
Potential Medical Applications
Some derivatives have been evaluated for their antiangiogenic and tumor growth inhibitory effects, demonstrating potential therapeutic applications. For example, dienone pyridine ethanone curcumin analogues showed significant effects against mouse Ehrlich ascites tumorin vivo (Chandru et al., 2008).
Ultrasound-Assisted Synthesis
Advancements in synthesis methods include the use of ultrasound irradiation to prepare derivatives of this compound. This technique offers advantages like shorter reaction times and higher yields, indicating its potential for large-scale production (Abdula et al., 2018).
Structural and Vibrational Studies
Structural and vibrational studies of these compounds, including their derivatives, provide valuable insights into their properties and potential applications. For example, studies on the title compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have helped understand its spectral and geometrical data, further contributing to the field of material science (Louroubi et al., 2019).
Novel Synthesis Processes
Innovative synthesis processes for compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone have been developed, showcasing the versatility and potential of these compounds in various chemical reactions and applications (Zeng-sun Jin, 2015).
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOWWBAXYETQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473999 | |
Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-71-3 | |
Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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